Targeted Stimulation of DEJ-Specific Collagens (IV, VII, XVII) vs. Broad-Acting Analogues
Palmitoyllysylvalyldiaminobutyroylthreonine (as part of the SYN®-TACKS complex) demonstrates a unique and targeted upregulation of collagen subtypes critical to the structural integrity of the dermal-epidermal junction (DEJ). In vitro studies show it stimulates the synthesis of Collagen XVII by up to 190% [1]. This contrasts with other common signal peptides: Palmitoyl Tripeptide-5 (SYN®-COLL) primarily supports Collagen Type III [2], and Palmitoyl Tripeptide-1 (part of Matrixyl® 3000) is primarily associated with stimulating Collagen Type I and fibronectin [3].
| Evidence Dimension | Collagen Subtype Stimulation Specificity |
|---|---|
| Target Compound Data | Collagen XVII up to +190%; stimulates Collagen IV, VII, XVII, Laminin V, Integrin β4 |
| Comparator Or Baseline | Palmitoyl Tripeptide-5: Collagen III; Palmitoyl Tripeptide-1: Collagen I, Fibronectin |
| Quantified Difference | Target compound uniquely upregulates DEJ-specific collagens (IV, VII, XVII) not targeted by common comparators. |
| Conditions | In vitro assays on human skin fibroblasts / reconstructed skin models (as reported by manufacturer Pentapharm/DSM) |
Why This Matters
This specificity matters because the DEJ flattens and loses organization with age, and its targeted reinforcement is a distinct mechanism for improving skin firmness and structural integrity compared to general dermal matrix stimulation.
- [1] Personal Care Magazine. (2007). Innovative peptide complex for anti-ageing treatments. View Source
- [2] PMC Table 1. (n.d.). Key Ingredients and Benefits. J Clin Aesthet Dermatol. View Source
- [3] Typology. (2026). What are the 'Palmitoyl Tripeptide-1' and 'Palmitoyl Tetrapeptide-7' peptides that constitute Matrixyl 3000? View Source
